molecular formula C14H9N3O2S B231781 14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

Cat. No.: B231781
M. Wt: 283.31 g/mol
InChI Key: BATDQQXECSJREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound belongs to the class of fused heterocyclic systems, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one typically involves the cyclization of precursor molecules under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux with methanol sodium in butanol . The reaction conditions are crucial to ensure the correct formation of the fused heterocyclic system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 9-methoxy-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one apart is its specific substitution pattern and the presence of the methoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

14-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

InChI

InChI=1S/C14H9N3O2S/c1-19-8-4-5-10-11(7-8)20-14-16-13(18)9-3-2-6-15-12(9)17(10)14/h2-7H,1H3

InChI Key

BATDQQXECSJREZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3C4=C(C=CC=N4)C(=O)N=C3S2

Canonical SMILES

COC1=CC2=C(C=C1)N3C4=C(C=CC=N4)C(=O)N=C3S2

Origin of Product

United States

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